molecular formula C8H7ClN2O B11728435 5-Amino-4-chloro-2-methoxybenzonitrile

5-Amino-4-chloro-2-methoxybenzonitrile

Cat. No.: B11728435
M. Wt: 182.61 g/mol
InChI Key: FICPWORCUBCMKX-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O . It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-methoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 5-Amino-4-chloro-2-methoxybenzonitrile can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding nitro or hydroxyl derivatives. Reduction reactions can further modify the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Acylated or alkylated derivatives.

    Oxidation Products: Nitro or hydroxyl derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methoxybenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can affect the compound’s solubility and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Chloro-2-methoxybenzonitrile: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-5-chloro-4-methoxybenzonitrile: Positional isomer with different substitution pattern.

Uniqueness: The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-amino-4-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3

InChI Key

FICPWORCUBCMKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)Cl

Origin of Product

United States

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